

solubility of 4-(Propoxycarbonyl)phenylboronic acid in common solvents

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Compound of Interest	
Compound Name:	4-(Propoxycarbonyl)phenylboronic acid
Cat. No.:	B1592731
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An In-depth Technical Guide to the Solubility of **4-(Propoxycarbonyl)phenylboronic acid** in Common Solvents

**Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-(Propoxycarbonyl)phenylboronic acid** (CAS No. 91062-38-3)[1]. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document establishes a robust theoretical solubility profile by synthesizing data from structurally analogous compounds, including phenylboronic acid and its various esters. We delve into the physicochemical properties that govern solubility and provide field-proven experimental protocols for its empirical determination. The guide is designed to empower researchers with the foundational knowledge and practical methodologies required for effectively utilizing **4-(Propoxycarbonyl)phenylboronic acid** in organic synthesis, purification, and formulation development.

**1.0 Introduction to 4-(Propoxycarbonyl)phenylboronic acid

4-(Propoxycarbonyl)phenylboronic acid is a bifunctional organic compound of significant interest in modern medicinal chemistry and materials science. It belongs to the versatile class of boronic acids, which are widely recognized for their role in palladium-catalyzed Suzuki-

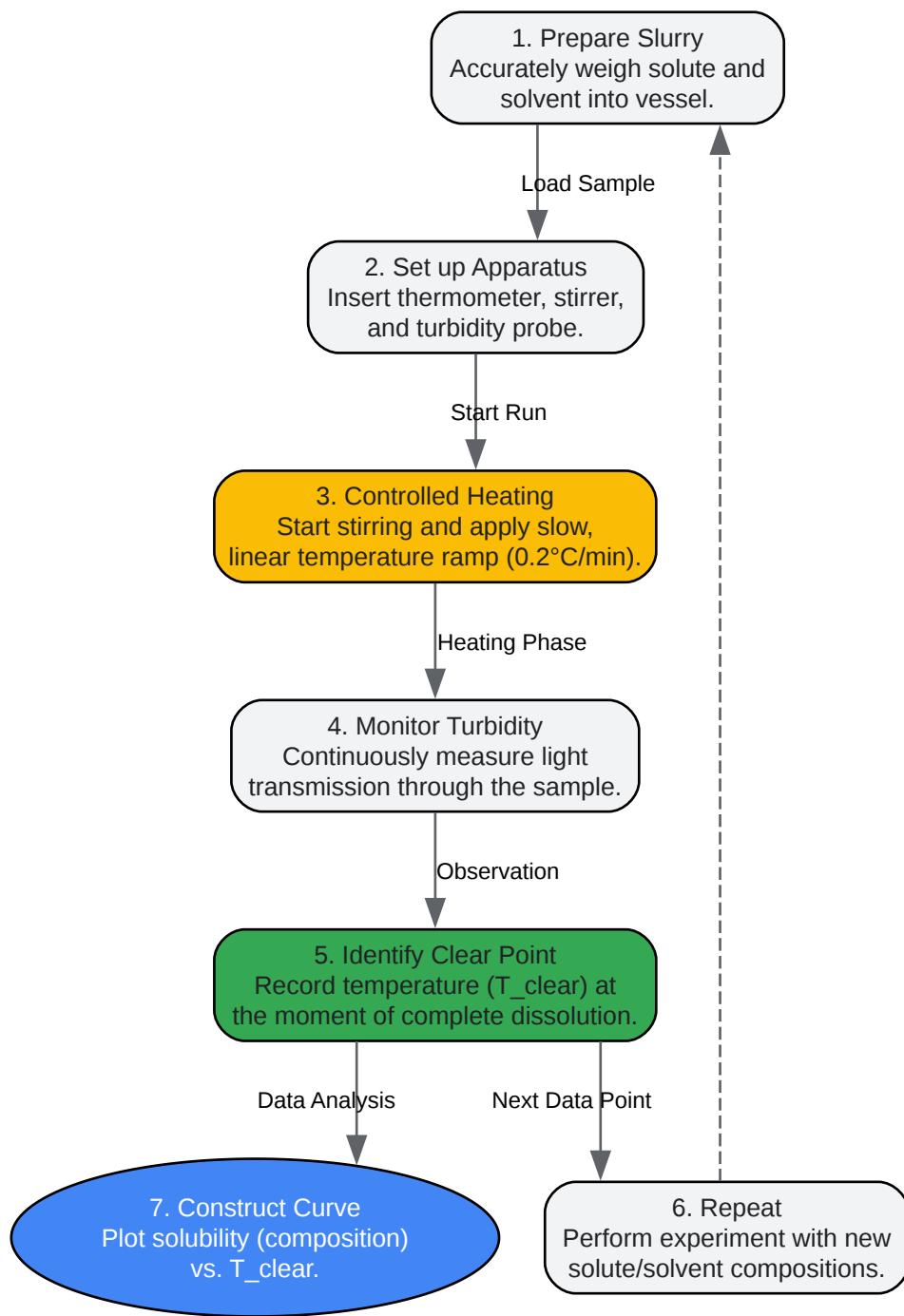
Miyaura cross-coupling reactions—a Nobel Prize-winning method for forming carbon-carbon bonds.^{[2][3]} The presence of the propoxycarbonyl group modifies the electronic properties and steric profile of the phenylboronic acid core, influencing its reactivity and physicochemical characteristics, most notably its solubility.

A precise understanding of the solubility of this reagent is paramount for its practical application. Solvent selection critically impacts reaction kinetics, yield, purification strategies (e.g., crystallization), and the formulation of final products. This guide provides a detailed examination of the factors influencing its solubility and a validated protocol for its determination.

**2.0 Physicochemical Properties & Structural Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups in **4-(Propoxycarbonyl)phenylboronic acid**—the boronic acid moiety, the phenyl ring, and the propoxycarbonyl ester—each contribute to its overall polarity and potential for intermolecular interactions.

- Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a weak Lewis acid (the boron atom). This allows for strong interactions with polar protic and polar aprotic solvents. However, boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a process that can complicate solubility studies.^[4]
- Phenyl Ring (-C₆H₄-): The aromatic ring is nonpolar and contributes to van der Waals interactions. It favors solubility in solvents with some aromatic or nonpolar character.
- Propoxycarbonyl Group (-COOC₃H₇): The ester group adds polarity through its carbonyl (C=O) and ether-like (C-O) linkages. The propyl chain introduces a degree of lipophilicity. Generally, the esterification of the parent 4-Carboxyphenylboronic acid increases solubility in organic solvents.^{[5][6]}

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